Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Overview
Description
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (ETPB) is an organic compound belonging to the class of phosphoranylidene butyrates. It is a colorless solid that is soluble in organic solvents. ETPB is widely used in the synthesis of biologically active compounds and has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis of Novel Acetic Acids : A chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene) butyrate leads to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo, Matiychuk, & Obushak, 2009).
Anti-Tumor Activity : Novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates show potent anti-tumor activity against HeLa cells, with one compound exhibiting the most potency (Wang et al., 2011).
Anticoagulant Therapy : Ethyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrate shows significant inhibitory activity against blood platelet aggregation, suggesting potential applications in anticoagulant therapy (Nishi et al., 1983).
Starting Material for Cyclic Syntheses : Ethyl α-(Triphenylphosphoranylidene)amino-β-ferrocenylacrylate, derived from this compound, can be used as a starting material for various cyclic syntheses, including the aza-Wittig reaction, yielding novel compounds with diverse structures (Csámpai et al., 2004).
Synthesis of Isoxazol-Pyridine Derivatives : A method for synthesizing 2,6-dimethyl-3,5-bis[(3‐aryl‐5‐trifluoromethyl)‐isoxazol‐4‐carbonyl]‐pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-but is demonstrated, suggesting applications in organic synthesis and catalysis (Yang et al., 2013).
Synthesis of Tetrahydroquinoline Derivatives : Ethyl 3-benzoylamino-2-oxo-6-triphenylphospho is used in synthesizing tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids (Bombarda et al., 1992).
Synthesis of Difluoro-δ-Lactones : A green and novel method for synthesizing 4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene) δ-lactones is demonstrated, offering potential in organic synthesis (Ibrayim et al., 2011).
Synthesis of 2H-pyran Derivatives : A new synthesis method for highly functionalized 2H-pyran derivatives using ethyl oxo-(2-oxo-cycloalkyl)-ethanoates is presented, indicating a potential in diverse chemical applications (Yavari & Bayat, 2003).
Mechanism of Action
Target of Action
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate used in the production of various compounds
Mode of Action
The compound is known to couple with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2H-pyran-2-ones from oxazolones
Biochemical Pathways
The compound is involved in the synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It also participates in the asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to produce hydroindanes . The downstream effects of these pathways depend on the specific reactions and the compounds being synthesized.
Result of Action
The compound is primarily used as a reactant in the stereoselective synthesis of various compounds . The molecular and cellular effects of its action would therefore depend on the specific compounds being synthesized and their respective biological activities.
Safety and Hazards
Future Directions
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has potential applications in the synthesis of various organic compounds. It can be used in the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions, and in the preparation of 2 H -pyran-2-ones from oxazolones . These reactions could be explored further for the development of new synthetic routes and products.
properties
IUPAC Name |
ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370136 | |
Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13148-05-5 | |
Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?
A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.
- Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].
- Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].
Q2: Can you elaborate on the mechanism of these reactions?
A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.
Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?
A3: This reagent offers several advantages:
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